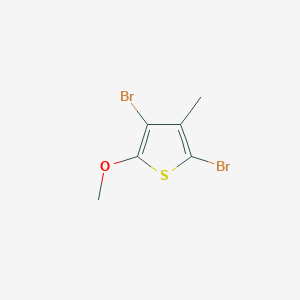
2,4-Dibromo-5-methoxy-3-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-5-methoxy-3-methylthiophene is a heterocyclic compound with the molecular formula C6H6Br2OS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromo-5-methoxy-3-methylthiophene can be synthesized through several methods. One common approach involves the bromination of 5-methoxy-3-methylthiophene using bromine in the presence of a catalyst. The reaction typically occurs at room temperature and yields the desired dibromo compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-5-methoxy-3-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include debrominated thiophene derivatives.
Scientific Research Applications
2,4-Dibromo-5-methoxy-3-methylthiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of conductive polymers and other advanced materials.
Pharmaceuticals: The compound is investigated for its potential use in drug development and medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-methoxy-3-methylthiophene involves its interaction with various molecular targets. The bromine atoms and the methoxy group play crucial roles in its reactivity and interaction with other molecules. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atoms are replaced by other substituents. Additionally, the sulfur atom in the thiophene ring can engage in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-3-methylthiophene
- 3,5-Dibromo-2-methylthiophene
- 2-Bromo-3-methoxythiophene
Uniqueness
2,4-Dibromo-5-methoxy-3-methylthiophene is unique due to the specific positioning of the bromine atoms and the methoxy group on the thiophene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the methoxy group at the 5-position can influence the electron density of the ring, affecting its reactivity in substitution and oxidation reactions .
Properties
Molecular Formula |
C6H6Br2OS |
|---|---|
Molecular Weight |
285.99 g/mol |
IUPAC Name |
2,4-dibromo-5-methoxy-3-methylthiophene |
InChI |
InChI=1S/C6H6Br2OS/c1-3-4(7)6(9-2)10-5(3)8/h1-2H3 |
InChI Key |
RVQFEDPKQBDYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


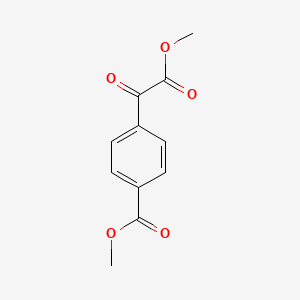
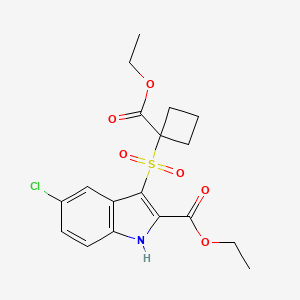
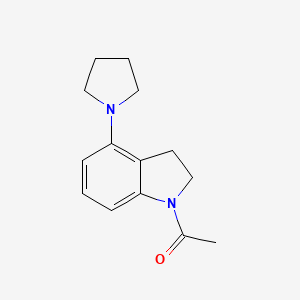
![1-[2-(Cyclopropylmethoxy)phenyl]piperazine](/img/structure/B13878100.png)
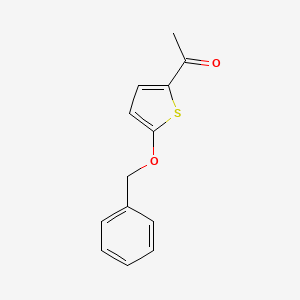
![2-[4-[3-(2-amino-6-ethylpyrimidin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B13878119.png)

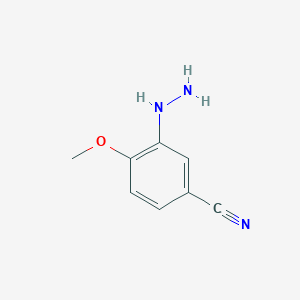
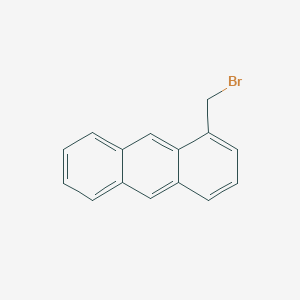
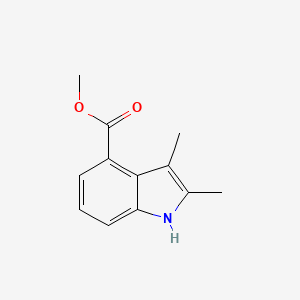
![propyl N-[3-[[1-(1-methylpyrazol-3-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13878151.png)
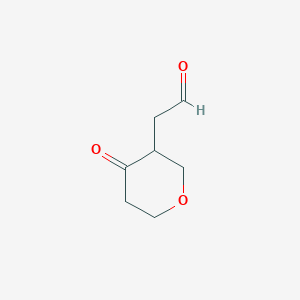
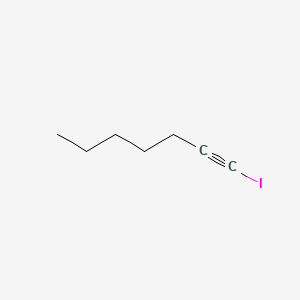
![Ethyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13878164.png)
